molecular formula C25H23FN4O2S B2678580 N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242857-15-3

N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2678580
CAS RN: 1242857-15-3
M. Wt: 462.54
InChI Key: DXSMOVUYURTHAX-UHFFFAOYSA-N
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Description

N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O2S and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research on Kinase Inhibitors

  • Met Kinase Superfamily Inhibition: N-Benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide falls under a broader category of compounds that have shown promise as selective Met kinase inhibitors. These inhibitors have demonstrated efficacy in tumor models and some have advanced into clinical trials (Schroeder et al., 2009).

Cancer Therapeutics Research

  • Histone Deacetylase Inhibition: Related compounds have been synthesized for their potential as histone deacetylase inhibitors, showing promising results in blocking cancer cell proliferation and inducing apoptosis. Some of these compounds are undergoing clinical trials for their anticancer properties (Zhou et al., 2008).
  • Antineoplastic Tyrosine Kinase Inhibition: Similar compounds have been studied in the context of chronic myelogenous leukemia, showing significant potential as antineoplastic tyrosine kinase inhibitors. These studies include metabolite identification and understanding the main metabolic pathways in humans (Gong et al., 2010).

Synthesis and Chemical Analysis

  • Synthesis Techniques: Research on the synthesis of related thieno[3,2-d]pyrimidin derivatives and their chemical properties has been conducted, with a focus on developing novel compounds and exploring their potential applications (Abdalha et al., 2011).

Antimicrobial Research

  • GyrB Inhibition for Tuberculosis: Derivatives of similar compounds have been designed for their potential as inhibitors of Mycobacterium tuberculosis GyrB, showing significant activity in vitro. These compounds could be promising in the treatment of tuberculosis (Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

  • Synthesis for Anti-Inflammatory Properties: Novel derivatives of related compounds have been synthesized for their potential as anti-inflammatory and analgesic agents. These studies involve synthesis and testing for cyclooxygenase inhibition and other relevant activities (Abu‐Hashem et al., 2020).

Neurological Research

  • Antipsychotic Agent Development: Similar compounds have been evaluated for their potential as antipsychotic agents, focusing on binding to dopamine and serotonin receptors. These studies contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c26-20-9-5-4-8-18(20)19-15-33-22-21(19)28-25(29-24(22)32)30-12-10-17(11-13-30)23(31)27-14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMOVUYURTHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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